4-(tert-butyl)-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a tert-butyl benzamide group at position 2 and a 2-((2,4-dimethylphenyl)amino)-2-oxoethylthio moiety at position 3. The thiadiazole ring, a five-membered heterocycle containing two nitrogen and one sulfur atom, is known for its metabolic stability and ability to engage in hydrogen bonding, making it a common scaffold in drug design .
Properties
IUPAC Name |
4-tert-butyl-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S2/c1-14-6-11-18(15(2)12-14)24-19(28)13-30-22-27-26-21(31-22)25-20(29)16-7-9-17(10-8-16)23(3,4)5/h6-12H,13H2,1-5H3,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETZRTLCVJTPSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the 2,4-Dimethylphenyl Group: The 2,4-dimethylphenyl group is introduced via a nucleophilic substitution reaction, where the amine group of 2,4-dimethylphenylamine reacts with an activated ester or acid chloride.
Formation of the Benzamide Group: The benzamide group is formed by reacting the intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Introduction of the tert-Butyl Group: The tert-butyl group is typically introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural similarity to other bioactive molecules makes it a candidate for drug development.
Medicine
In medicine, 4-(tert-butyl)-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and benzamide group are key structural features that enable binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of 1,3,4-Thiadiazole Derivatives
The table below summarizes key structural and functional differences between the target compound and related derivatives:
Substituent Effects on Activity and Physicochemical Properties
- Lipophilicity vs. Solubility : The tert-butyl group in the target compound increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. In contrast, piperidine-containing analogs (e.g., 7a-7l) exhibit improved solubility due to the basic amine group .
- Electron-Donating vs. Withdrawing Groups : The 2,4-dimethylphenyl group (electron-donating) in the target compound may stabilize charge-transfer interactions, whereas chloro or nitro substituents (e.g., in 3a or compound 7) enhance electrophilicity, critical for covalent binding or redox activity .
- Steric Effects : The bulky tert-butyl and dimethylphenyl groups in the target compound may restrict conformational flexibility but improve selectivity for hydrophobic binding pockets, as seen in pesticide derivatives like etobenzanid () .
Q & A
Q. What are the key synthetic steps for preparing 4-(tert-butyl)-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?
- Answer : The synthesis involves: (i) Formation of the thiadiazole core via cyclization of thiosemicarbazides under acidic conditions. (ii) Introduction of the tert-butyl benzamide group via nucleophilic substitution or coupling reactions. (iii) Functionalization of the thioether linkage using 2-((2,4-dimethylphenyl)amino)-2-oxoethylthiol intermediates. Key catalysts include coupling agents (e.g., EDC/HOBt) for amide bond formation and bases like triethylamine for deprotonation. Reaction solvents (e.g., DMF, THF) and temperatures (60–100°C) must be optimized to avoid side products .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and connectivity (e.g., tert-butyl protons at δ 1.3 ppm, aromatic protons in the 7.0–8.0 ppm range) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z ~500–550) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-S) confirm functional groups .
Q. What biological targets are hypothesized based on structural analogs of this compound?
- Answer : Thiadiazole-benzamide hybrids often target:
- Enzymes : Tyrosine kinases, carbonic anhydrases, or proteases due to hydrogen bonding via amide and thioether groups.
- Antimicrobial pathways : Disruption of bacterial cell wall synthesis (e.g., penicillin-binding proteins) .
- Table 1 summarizes related compounds’ activities:
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the thiadiazole core during synthesis?
- Answer :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps.
- Temperature control : Gradual heating (60°C → 80°C) reduces side reactions during thioether bond formation.
- Catalyst screening : Pd/C or CuI may accelerate coupling steps, but stoichiometric ratios must be validated via HPLC monitoring .
Q. What strategies resolve contradictions between computational binding predictions and experimental affinity data?
- Answer : (i) Multi-method docking : Combine molecular docking (AutoDock, Glide) with molecular dynamics simulations to account for protein flexibility. (ii) Binding assay validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd). (iii) Electrostatic potential mapping : Compare ligand charge distribution (via DFT calculations) with target active sites to refine SAR .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioavailability?
- Answer :
- Substituent modification : Replace tert-butyl with smaller alkyl groups (e.g., isopropyl) to reduce logP and improve solubility.
- Bioisosteric replacement : Substitute thiadiazole with oxadiazole to retain hydrogen bonding while altering metabolic stability.
- In vitro assays : Measure permeability (Caco-2 cells) and metabolic stability (microsomal assays) to prioritize analogs .
Q. What analytical methods are recommended for assessing stability under physiological conditions?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
